molecular formula C11H9NO B152273 6-Cyano-1-tetralone CAS No. 90401-84-6

6-Cyano-1-tetralone

Cat. No. B152273
CAS RN: 90401-84-6
M. Wt: 171.19 g/mol
InChI Key: FGWRKZJKRYCDOF-UHFFFAOYSA-N
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Description

6-Cyano-1-tetralone is a chemical compound with the formula C₁₁H₉NO . It has a molecular weight of 171.2 .


Synthesis Analysis

A new, short, and high-yield synthesis of 6-cyano-1-tetralones has been described in the literature . Triflate intermediates 8 and 9 are versatile intermediates for the synthesis of other 6-substituted tetralones .


Molecular Structure Analysis

The molecular structure of 6-Cyano-1-tetralone consists of 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

The synthesis of 6-Cyano-1-tetralone involves a reaction with triflate intermediates 8 and 9 . These intermediates are versatile and can be used for the synthesis of other 6-substituted tetralones .


Physical And Chemical Properties Analysis

6-Cyano-1-tetralone has a molecular weight of 171.19 g/mol . It has a topological polar surface area of 40.9 Ų . The compound has no hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Chemical Synthesis and Modification

6-Cyano-1-tetralone has been a focal point in synthetic chemistry, serving as a key intermediate in various chemical reactions. For instance, it has been used in the preparation of cyano compounds utilizing alkylaluminum intermediates, showcasing its versatility in complex chemical syntheses (Nagata, Yoshioka, & Murakami, 2003). Additionally, its derivatives have been employed in the isopropylation of aromatic rings, potentially yielding bioactive phenolic diterpenes with significant medical applications, such as antimicrobial agents and treatments for parasitic diseases (Banerjee et al., 2019).

Contribution to Bioactive Compounds

The structural framework of 6-Cyano-1-tetralone has been utilized in the development of bioactive compounds with potential therapeutic applications. Novel derivatives synthesized from 6-Cyano-1-tetralone have demonstrated cytotoxicity, indicating their potential use in cancer treatments. For instance, certain derivatives have shown highly cytotoxic effects, which could match the pharmacophore features required for potent anticancer compounds (Shih et al., 2000). Furthermore, tetralone derivatives have been identified in compounds isolated from deep-sea-derived fungi, with some exhibiting significant cytotoxic activity against cancer cells, underlining the potential of 6-Cyano-1-tetralone in the field of natural product drug discovery (Zhang et al., 2016).

Safety And Hazards

6-Cyano-1-tetralone is classified as an irritant . It is recommended to avoid contact with skin and eyes, and not to breathe dust . In case of fire, it is advised to wear self-contained breathing apparatus and full protective gear .

properties

IUPAC Name

5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWRKZJKRYCDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447595
Record name 6-CYANO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-1-tetralone

CAS RN

90401-84-6
Record name 6-CYANO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate (11.5 g, 39.0 mmol), prepared in the previous step, and zinc cyanide (2.7 g, 23.5 mmol) in dry dimethylformamide (100 mL) was degassed and put under a nitrogen atmosphere. Tetrakis(triphenylphosphine)palladium(0) (1.7 g, 1.5 mmol) was added and the mixture again degassed and put under a nitrogen atmosphere. The mixture was stirred at 135° C. overnight. An additional 171 mg of tetrakis(triphenylphosphine)palladium(0) was added and the reaction stirred for another 4 h. The reaction mixture was filtered through the Celite™ reagent and rinsed with ethyl acetate. The filtrate was washed with water. The layers were separated and the organic layer was dried over anhydrous sodium sulfate. The organic layer was filtered and concentrated in vacuo to give 8.1 g of crude product. Purification of the crude product on silica gel using a step-wise gradient of 5% to 15% ethyl acetate: hexane as the eluent gave 5-oxo-5,6,7,8-tetrahydro-naphthalene-2-carbonitrile (2.8 g, 41%), MS(ES) m/z 172 [M+H]+.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Two
Quantity
1.7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Almansa, E Carceller, J Bartrolí… - Synthetic …, 1993 - Taylor & Francis
A new, short and high-yield synthesis of 6-cyano-1-tetralones is described. Triflate intermediates 8 and 9 are versatile intermediates for the synthesis of other 6-substituted tetralones. …
Number of citations: 15 www.tandfonline.com
Y Sato, H Fujisawa, T Mukaiyama - Bulletin of the Chemical Society of …, 2006 - journal.csj.jp
Lewis Base-Catalyzed [2,3]-Wittig Rearrangement of Silyl Enolates Generated from \alpha-Allyloxy Carbonyl Compounds Page 1 Lewis Base-Catalyzed [2,3]-Wittig Rearrangement of …
Number of citations: 17 www.journal.csj.jp

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